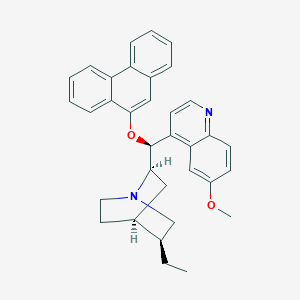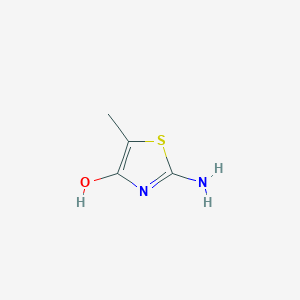![molecular formula C9H7N5S B135678 N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine CAS No. 128009-81-4](/img/structure/B135678.png)
N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine, also known as TBN-TA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. TBN-TA is a heterocyclic compound that contains both triazole and thiazole rings, making it a unique molecule with diverse properties. In
Mechanism of Action
The mechanism of action of N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. This compound has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cancer cell invasion and metastasis. In infectious disease research, this compound has been shown to have antibacterial and antifungal properties. In neurological disorder research, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine has several advantages for use in lab experiments. It is a relatively simple molecule to synthesize and can be obtained in high purity. This compound has also been shown to have low toxicity, making it a safe compound to work with. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its full potential as a therapeutic agent.
Future Directions
There are several future directions for research related to N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine. One area of interest is the development of this compound derivatives with improved therapeutic properties. Another area of interest is the investigation of this compound in combination with other therapeutic agents to enhance its efficacy. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent in various fields of medicine.
Synthesis Methods
N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-aminobenzothiazole with 4-azidotriazole in the presence of copper (I) iodide as a catalyst. The resulting intermediate is then reduced with sodium borohydride to yield this compound.
Scientific Research Applications
N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine has been studied for its potential therapeutic applications in various fields of medicine, including cancer, infectious diseases, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious disease research, this compound has been shown to have antibacterial and antifungal properties. In neurological disorder research, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
properties
CAS RN |
128009-81-4 |
|---|---|
Molecular Formula |
C9H7N5S |
Molecular Weight |
217.25 g/mol |
IUPAC Name |
N-(1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H7N5S/c1-2-4-8-7(3-1)12-9(15-8)13-14-5-10-11-6-14/h1-6H,(H,12,13) |
InChI Key |
ZFHRCLWFWOKFIU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NN3C=NN=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN3C=NN=C3 |
synonyms |
2-Benzothiazolamine,N-4H-1,2,4-triazol-4-yl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



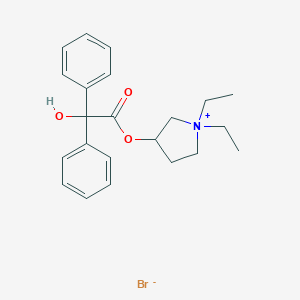
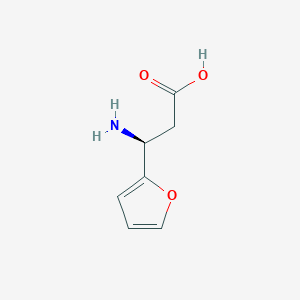

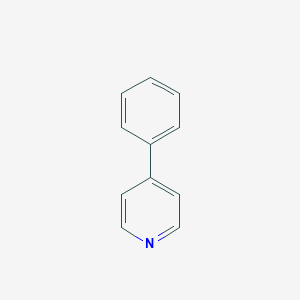
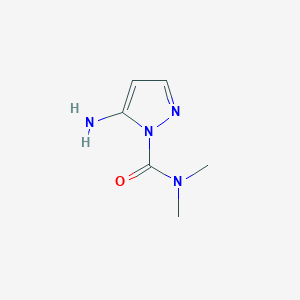
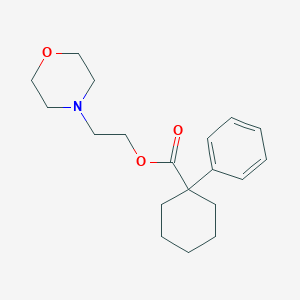

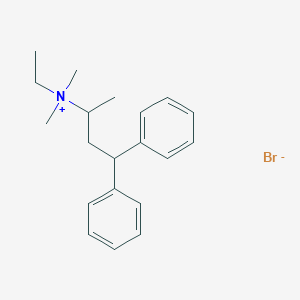
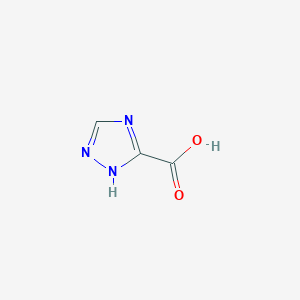
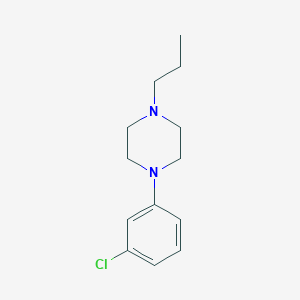

![3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol](/img/structure/B135632.png)
